(2-Amino-1-cyclohexylethyl)dimethylamine
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Overview
Description
(2-Amino-1-cyclohexylethyl)dimethylamine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is a derivative of ethanediamine, featuring a cyclohexyl group and two dimethylamine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-cyclohexylethyl)dimethylamine typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylamine + Formaldehyde + Dimethylamine → this compound
The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and pH. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-1-cyclohexylethyl)dimethylamine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
- Substitution : The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
- Oxidation : Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature.
- Reduction : Lithium aluminum hydride, sodium borohydride; conducted in an inert atmosphere at low temperatures.
- Substitution : Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
- Oxidation : Amine oxides
- Reduction : Secondary amines
- Substitution : Substituted amines and derivatives
Scientific Research Applications
(2-Amino-1-cyclohexylethyl)dimethylamine has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block in the synthesis of complex organic molecules and polymers.
- Biology : Employed in the study of enzyme inhibition and protein interactions.
- Medicine : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of (2-Amino-1-cyclohexylethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclohexyl group provides steric hindrance, while the dimethylamine groups contribute to the compound’s basicity and nucleophilicity. These properties enable the compound to participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds:
- (2-Amino-1-phenylethyl)dimethylamine
- (2-Amino-1-cyclopentylethyl)dimethylamine
- (2-Amino-1-cycloheptylethyl)dimethylamine
Uniqueness: (2-Amino-1-cyclohexylethyl)dimethylamine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
1-cyclohexyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJPJNCPKDEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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